2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C11H24N2 . It has a molecular weight of 184.32 . The compound is also known as "4-Piperidinemethanamine, 1-methyl-N-(2-methylpropyl)-" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Mechanism of Action
Target of Action
The primary target of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine is the κ-opioid receptor (KOR) . This receptor is a type of opioid receptor that binds to and is activated by the body’s natural pain-relieving compounds known as endorphins, as well as certain external opioid drugs.
Mode of Action
This compound acts as a high-affinity antagonist for the KOR . This means it binds to the KOR with high affinity but does not activate it. Instead, it blocks the receptor and prevents it from being activated by other compounds. It has a much lower affinity for the μ-opioid receptors (MORs), and negligible affinity for δ-opioid receptors .
Biochemical Pathways
By acting as a kor antagonist, it likely affects theendogenous opioid system , which plays a role in pain regulation, mood control, and addiction .
Pharmacokinetics
As a kor antagonist, its bioavailability and pharmacokinetic properties would be crucial for its potential therapeutic applications .
Result of Action
In animal models, this compound has demonstrated antidepressant-like efficacy and the ability to attenuate the behavioral effects of stress . It also showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior .
Advantages and Limitations for Lab Experiments
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has several advantages for lab experiments, including its selective action on the dopamine transporter, its ability to increase the levels of dopamine in the brain, and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also several limitations to using this compound in lab experiments, including its potential for abuse and addiction, its potential for toxicity, and its limited availability.
Future Directions
There are several future directions for the study of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine, including its potential use in the treatment of various neurological and psychiatric disorders, its potential for the development of new drugs, and its potential for the study of dopamine function in the brain. Some of the future directions for the study of this compound include the development of new analogs with improved selectivity and potency, the investigation of its potential for the treatment of addiction and depression, and the study of its effects on dopamine function in the brain.
Conclusion:
This compound, or this compound, is a selective dopamine reuptake inhibitor that has potential applications in the treatment of various neurological and psychiatric disorders. Its mechanism of action involves the selective inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the brain. This compound has several advantages for lab experiments, including its selective action on the dopamine transporter, its ability to increase the levels of dopamine in the brain, and its potential use in the treatment of various neurological and psychiatric disorders. However, there are also several limitations to using this compound in lab experiments, including its potential for abuse and addiction, its potential for toxicity, and its limited availability. Further research into the potential applications of this compound could lead to the development of new drugs and a better understanding of dopamine function in the brain.
Synthesis Methods
The synthesis of 2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine involves the reaction of 2-methylpropan-1-amine and 1-methylpiperidin-4-ylmethanol in the presence of a catalyst such as palladium on carbon. The reaction takes place under controlled conditions of temperature and pressure, and the product is purified through crystallization.
Scientific Research Applications
2-methyl-N-((1-methylpiperidin-4-yl)methyl)propan-1-amine has been studied extensively for its potential use in the treatment of various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and addiction. It has been shown to increase the levels of dopamine in the brain, which is associated with improved cognitive function, mood, and motivation. This compound has also been studied for its potential use in the treatment of Parkinson's disease, as it can increase the levels of dopamine in the brain, which is depleted in this disorder.
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-[(1-methylpiperidin-4-yl)methyl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-10(2)8-12-9-11-4-6-13(3)7-5-11/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWVEEVWXKJISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.